Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Comparison with Alternative Building Blocks for Medicinal Chemists, Researchers, and Drug Development Professionals
In the intricate landscape of drug discovery, the selection of appropriate building blocks is a critical determinant of success. These molecular fragments are the foundational keystones upon which novel therapeutics are constructed, influencing everything from target affinity and selectivity to pharmacokinetic properties. Among the vast arsenal of available scaffolds, 2,6-dihydroxy-3-nitrobenzonitrile, a nitrated resorcinol derivative, has emerged as a particularly intriguing starting point for the synthesis of bioactive compounds, especially in the realm of kinase inhibition.
This guide, curated from the perspective of a Senior Application Scientist, provides a comprehensive comparison of 2,6-dihydroxy-3-nitrobenzonitrile with other commonly employed building blocks. We will delve into the nuanced interplay of its structural features—the resorcinol core, the electron-withdrawing nitro group, and the versatile nitrile moiety—and how they contribute to its unique reactivity and biological activity profile. By examining experimental data and established synthetic protocols, we aim to equip researchers with the knowledge to make informed decisions when selecting building blocks for their drug discovery campaigns.
The Strategic Advantage of the 2,6-Dihydroxy-3-nitrobenzonitrile Scaffold
The utility of 2,6-dihydroxy-3-nitrobenzonitrile as a building block stems from the synergistic interplay of its three key functional groups. Understanding these individual contributions is paramount to appreciating its value in medicinal chemistry.
The Resorcinol Moiety: A Versatile Interaction Hub
The 1,3-dihydroxybenzene (resorcinol) core provides a rigid scaffold with two hydroxyl groups capable of acting as both hydrogen bond donors and acceptors. This dual nature allows for multiple points of interaction within a biological target's binding site, often leading to enhanced affinity. In the context of kinase inhibitors, the resorcinol motif is a well-established pharmacophore known to interact with the hinge region of the ATP-binding pocket.
The Nitro Group: Modulator of Acidity and Electronic Properties
The presence of the strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and the acidity of the hydroxyl groups. This electronic modulation can be strategically exploited to fine-tune binding interactions and reactivity. While aromatic nitro groups can sometimes be a liability in drug candidates due to potential metabolic reduction to toxic species, their judicious use in early-stage discovery as a tool to probe electronic requirements can be invaluable.
The Nitrile Group: A Multifaceted Contributor
The nitrile (cyano) group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups like carbonyls or halogens, and can be chemically transformed into other important functionalities such as carboxylic acids, amides, or tetrazoles. This synthetic handle provides a convenient route for library generation and structure-activity relationship (SAR) studies.
Comparative Analysis: 2,6-Dihydroxy-3-nitrobenzonitrile vs. Alternative Building Blocks
To truly appreciate the unique attributes of 2,6-dihydroxy-3-nitrobenzonitrile, a direct comparison with alternative building blocks is essential. We will focus on two key classes of alternatives: other substituted dihydroxybenzenes (catechols and resorcinols) and building blocks with alternative electron-withdrawing groups.
Head-to-Head with Other Dihydroxybenzenes: The Catechol and Unsubstituted Resorcinol Analogs
The most direct comparators to 2,6-dihydroxy-3-nitrobenzonitrile are its isomeric and non-nitrated counterparts.
Catechol (1,2-dihydroxybenzene) Derivatives: Catechols are another prevalent scaffold in medicinal chemistry, known for their ability to chelate metal ions and form strong hydrogen bonds. However, they are often more susceptible to oxidation than resorcinols, which can lead to metabolic instability and the formation of reactive quinone species.
Unsubstituted Resorcinol: While sharing the same core as our topic compound, the absence of the nitro and nitrile groups results in a significantly different electronic and reactivity profile. It is less acidic and lacks the specific interaction capabilities and synthetic handles offered by the nitrile group.
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Comparison of 2,6-Dihydroxy-3-nitrobenzonitrile with related dihydroxybenzene scaffolds.
Experimental Evidence in Kinase Inhibition:
While direct comparative studies are often proprietary, the literature provides valuable insights. For instance, in the development of kinase inhibitors, the precise geometry of hydrogen bonding is critical. The 1,3-disposition of the hydroxyls in the resorcinol core of 2,6-dihydroxy-3-nitrobenzonitrile offers a different binding orientation compared to the 1,2-disposition in a catechol. This can lead to significant differences in kinase selectivity and potency.
Structure-activity relationship (SAR) studies on various kinase inhibitor series have demonstrated the importance of the substitution pattern on the dihydroxybenzene ring. For example, in a series of pyrido[2,3-d]pyrimidine-based inhibitors, the nature and position of substituents on a phenyl ring at the 6-position were shown to dramatically impact selectivity for different kinases like PDGFr, FGFr, and EGFr.
The Impact of the Electron-Withdrawing Group: Nitro vs. Other Substituents
The nitro group plays a crucial role in activating the resorcinol ring and modulating the pKa of the hydroxyl groups. However, its potential for metabolic liabilities often necessitates its replacement during lead optimization.
Cyano Group as an Alternative Electron-Withdrawing Group: A dicyano-substituted resorcinol could be a viable alternative. The cyano group is also strongly electron-withdrawing but generally has a more favorable metabolic profile than the nitro group.
Halogens (e.g., Chlorine, Fluorine): Halogens can also serve as electron-withdrawing groups and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding.
Table 1: Comparison of Physicochemical Properties of Electron-Withdrawing Groups
| Feature |
Nitro Group (-NO2) |
Cyano Group (-CN) |
Halogens (-F, -Cl) |
| Electronic Effect |
Strongly electron-withdrawing |
Strongly electron-withdrawing |
Moderately electron-withdrawing |
| Hydrogen Bonding |
Acceptor |
Acceptor |
Weak acceptor |
| Size (van der Waals radius) |
Relatively large |
Linear, smaller |
Varies (F is small, Cl is larger) |
| Metabolic Stability |
Prone to reduction |
Generally stable |
Generally stable |
Experimental Protocols: A Guide to Synthesis and Application
To facilitate the practical application of 2,6-dihydroxy-3-nitrobenzonitrile, we provide a representative synthetic protocol. It is important to note that specific reaction conditions may require optimization depending on the scale and available reagents.
Synthesis of 2,6-Dihydroxy-3-nitrobenzonitrile
A common route to substituted nitrobenzonitriles involves the nitration of a corresponding hydroxybenzonitrile precursor or the cyanation of a nitrated phenol. Given the activating nature of the hydroxyl groups, direct nitration of 2,6-dihydroxybenzonitrile must be performed under carefully controlled conditions to avoid over-nitration and side product formation. A more controlled approach often involves the synthesis from a pre-functionalized precursor.
Illustrative Synthetic Workflow:
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Intermediate1 [label="Nitrated Intermediate\n(e.g., 2,6-Dimethoxy-3-nitrobenzonitrile)"];
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General synthetic workflow for 2,6-dihydroxy-3-nitrobenzonitrile.
Step-by-Step Protocol (Conceptual):
- Nitration of a Protected Precursor: Start with a protected dihydroxybenzonitrile, such as 2,6-dimethoxybenzonitrile. Dissolve the starting material in a suitable solvent like concentrated sulfuric acid. Cool the mixture in an ice bath. Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature to control the reaction. After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or LC-MS).
- Work-up and Isolation of the Nitrated Intermediate: Carefully pour the reaction mixture onto crushed ice to precipitate the product. Filter the solid, wash it with cold water until the washings are neutral, and dry the product.
- Deprotection (Demethylation): The protecting groups (e.g., methyl ethers) are then cleaved to reveal the hydroxyl groups. This can be achieved using various reagents, such as boron tribromide (BBr₃) in a suitable solvent like dichloromethane. The reaction is typically performed at low temperatures and allowed to warm to room temperature.
- Final Work-up and Purification: After the deprotection is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield pure 2,6-dihydroxy-3-nitrobenzonitrile.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
Conclusion: A Strategic Choice for Scaffolding Novel Therapeutics
2,6-Dihydroxy-3-nitrobenzonitrile represents a highly valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a resorcinol core for robust hydrogen bonding, a strategically placed nitro group for electronic modulation, and a synthetically tractable nitrile group provides a powerful platform for the design of novel inhibitors, particularly for challenging targets like protein kinases.
While alternative building blocks, such as catechols and other substituted resorcinols, have their own merits, the specific arrangement of functional groups in 2,6-dihydroxy-3-nitrobenzonitrile offers a distinct set of advantages in terms of binding interactions and synthetic accessibility. The insights and comparative data presented in this guide are intended to empower researchers to strategically leverage this and other building blocks to accelerate the discovery of new and effective medicines. As with any component in drug design, a thorough understanding of its properties and a rational approach to its incorporation are key to unlocking its full potential.
References
- Fleming, P. E., et al. (2021). A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. Journal of Chemical Information and Modeling, 61(12), 5916–5927. [Link]
- Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
- Li, Z., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1237–1253. [Link]
- Jana, R., & Pradhan, K. (2021). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications, 57(88), 11594-11607. [Link]
- Patel, H., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(14), 5489. [Link]
- Fry, D. W., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 41(10), 1748–1754. [Link]
- Pasternak, A., et al. (2011). Discovery of MK-7145, a Potent, Selective, and Orally Active ROM-K Inhibitor as a Novel Diuretic. ACS Medicinal Chemistry Letters, 2(11), 846–850. [Link]
- Organic Syntheses. (n.d.). p-NITROBENZONITRILE. [Link]
- Organic Syntheses. (n.d.). Benzonitrile, 2,6-dimethoxy-. [Link]
- Tervo, A. J., et al. (2004). A structure-activity relationship study of catechol-O-methyltransferase inhibitors combining molecular docking and 3D QSAR methods. Journal of Computer-Aided Molecular Design, 18(3), 169–181. [Link]
- Zheng, X., & Cheng, X. (2007). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Current Pharmaceutical Design, 13(32), 3327–3336. [Link]
- PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. [Link]
- PubChem. (n.d.). 3,5-Dinitrocatechol. [Link]
- CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (2020).
- US3833490A - Process for the preparation of 3,5-diiodo-4-hydroxybenzonitrile or 3-iodo-4-hydroxy-5-nitro-benzonitrile. (1974).
- EP0080700B1 - A process for producing nitrile compounds. (1985).
- EP0425743A1 - Process for the production of ortho-nitrobenzonitriles. (1991).
- EP0552912A2 - Method for producing 2,6-dihydroxybenzoic acid. (1993).
- Singh, A., & Kumar, A. (2023). Medicinal chemistry of catechol, a versatile pharmacophore. World Journal of Advanced Research and Reviews, 18(03), 1083–1090. [Link]
- Ortega Moo, M. C., et al. (2016). The substituent effect on the antioxidant capacity of catechols and resorcinols. Theoretical Chemistry Accounts, 135(8), 1-12. [Link]
- Kizhakkedathu, J. N., & Shen, K. (2022). Crosslinking Mechanisms of Phenol, Catechol, and Gallol for Synthetic Polyphenols: A Comparative Review. Applied Sciences, 12(22), 11626. [Link]
- Ruiz-Blanco, Y. B., et al. (2022). Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. RSC advances, 12(45), 29553-29563. [Link]
- Rojas-Valencia, N. (2011). Research on photocatalytic degradation of phenol and its intermediates in aqueous systems.
- Nejad, F. K., et al. (2021). Results of determination of catechol and resorcinol in real samples using GO-PAMAM/ILCPE. Scientific Reports, 11(1), 1-11.
- Al-Hujaily, E. M., et al. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4951–4959. [Link]
- Wang, S., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints. [Link]
- Zhang, H., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128680. [Link]
- Tadesse, S., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 9757–9771. [Link]
- Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14817–14875. [Link]
- Posy, S. L., et al. (2011). A structure-based approach to designing protein kinase inhibitors. Methods in Molecular Biology, 717, 1-17.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]
- Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
- Uitdehaag, J. C., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 969929. [Link]
- Aldeghi, M., et al. (2021). Comparison of experimentally measured binding free-energy changes (ΔΔG) for clinically observed mutations and targeted kinase inhibitors. Communications Biology, 4(1), 1-14. [Link]
- Zhang, Y., et al. (2022). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 27(19), 6543. [Link]
- Hasan, R., et al. (2023). An Intriguing Purview on the Design of Macrocyclic Inhibitors for Unexplored Protein Kinases through Their Binding Site Comparison. Molecules, 28(14), 5364. [Link]
- Bamborough, P., et al. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437–7450. [Link]
- Singh, P. P., & Kumar, A. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Medicinal Chemistry Research, 25(6), 1011-1027. [Link]
- Wang, Y., et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. International Journal of Molecular Sciences, 22(16), 8888. [Link]
- Lee, J. Y., et al. (2024). Development of selective oxindole-based chemical tools for tousled-like kinase 2 (TLK2). European Journal of Medicinal Chemistry, 269, 116279. [Link]
- Sharma, A., et al. (2021). The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90: Synthesis and structure-activity relationship (SAR) studies.
- Vilar, S., et al. (2008). In silico methods for design of kinase inhibitors as anticancer drugs. Current Topics in Medicinal Chemistry, 8(18), 1555-1572. [Link]
- Zaitsev, G. P., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(19), 6596. [Link]
- Zuccotto, F., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Current Opinion in Pharmacology, 11(4), 358-365. [Link]
- Pavan, M., & Hadni, H. (2023). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. ChemMedChem, 18(21), e202300376. [Link]
- Lim, H., & Kim, H. P. (2007). Inhibition of Mammalian Target of Rapamycin Signaling by Resveratrol. Journal of Biological Chemistry, 282(37), 27245-27252.
- Yeh, H. C., et al. (2023). Design and In Silico Study of 3,5-Dinitrocatechol and Its Derivatives for Antiparkinsonian Activity. International Journal of Pharmaceutical Sciences Review and Research, 82(2), 1-10. [Link]
- Finogenova, A. V., et al. (2020). Synthesis and structure–activity relationship of novel nitrocatechol-based inhibitors of catechol-O-methyltransferase. Bioorganic & Medicinal Chemistry, 28(1), 115201.
- Finogenova, A. V., et al. (2021). Recent Progress in Synthetic and Natural Catechol-O-methyltransferase Inhibitors for Neurological Disorders. Journal of Medicinal Chemistry, 64(15), 10845–10874. [Link]
- Koirala, P., et al. (2018). One-Pot Synthesis of Substituted Catechols from the Corresponding Phenols. The Journal of Organic Chemistry, 83(15), 8237–8245. [Link]
- Finaru, A. L., et al. (2006). Synthesis and QSAR study of new nitrocatechol derivatives as COMT inhibitors. European Journal of Medicinal Chemistry, 41(5), 625-634.
- Davis, M. I., et al. (2011). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 29(11), 1046–1051. [Link]
- Liu, Y., et al. (2013). Structure-based development of new potent and selective JNK3 inhibitors. Journal of Medicinal Chemistry, 56(19), 7651–7664.
- Bennett, D. J., et al. (2001). The discovery of a novel, potent and selective inhibitor of the phosphoinositide 3-kinase family. Bioorganic & Medicinal Chemistry Letters, 11(13), 1795-1798.
- Knight, Z. A., et al. (2006). A pharmacological map of the PI3-K family defines a role for p110α in insulin signaling. Cell, 125(4), 733-747.
- Workman, P., & Collins, I. (2010). Probing the probes: fitness factors for small molecule tools. ChemMedChem, 5(2), 195-199.
- Bunnage, M. E., et al. (2013). Know your target, know your molecule.
- Müller, S., et al. (2018). The promise and peril of chemical probes.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
- Frye, S. V. (2010). The art of the chemical probe.
- Drewry, D. H., et al. (2017). Progress towards a public chemogenomic set for protein kinases and a call for contributions. PLoS One, 12(7), e0181585.
- Elkins, J. M., et al. (2016). Comprehensive characterisation of the Published Kinase Inhibitor Set.
- Lin, Y., et al. (2019). A Comprehensive Review of the Development of Covalent Kinase Inhibitors. Journal of Medicinal Chemistry, 62(19), 8373–8410.
- Zhao, Z., & Bourne, P. E. (2018). Progress with covalent small-molecule kinase inhibitors. Future Medicinal Chemistry, 10(5), 565-579.
- Cohen, M. S., et al. (2005). Structural bioinformatics-based design of selective, irreversible kinase inhibitors. Science, 308(5726), 1318-1321.
- Lamba, V., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current Pharmaceutical Design, 18(20), 2916-2929.
- Wu, P., et al. (2015). A target-based approach to the discovery of allosteric kinase inhibitors. Nature Reviews Drug Discovery, 14(12), 853-867.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
- Johnson, L. N. (2009). The structural basis for protein kinase inhibition. Current Opinion in Structural Biology, 19(6), 630-637.
- Noble, M. E., et al. (2004). Protein kinase inhibitors: insights into drug design from structure. Science, 303(5665), 1800-1805.
- Fabbro, D., et al. (2002). Protein kinases as targets for anticancer agents: from inhibitors to useful drugs. Pharmacology & Therapeutics, 93(2-3), 79-98.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature Reviews Drug Discovery, 1(4), 309-315.
- Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934.
- Vieth, M., et al. (2004). Characteristic physical properties and structural fragments of marketed oral drugs. Journal of Medicinal Chemistry, 47(1), 224-232.
- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.
- Lipinski, C. A. (2004). Lead-and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341.
- Hughes, J. D., et al. (2008). Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorganic & Medicinal Chemistry Letters, 18(17), 4872-4875.
- Wenlock, M. C., et al. (2003). A comparison of physiochemical property profiles of development and marketed oral drugs. Journal of Medicinal Chemistry, 46(8), 1250-1256.
- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.
- Waring, M. J., et al. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature Reviews Drug Discovery, 14(7), 475-486.
- Kola, I., & Landis, J. (2004). Can the pharmaceutical industry reduce attrition rates?. Nature Reviews Drug Discovery, 3(8), 711-716.
- Kennedy, T. (1997). Managing the drug discovery/development interface. Drug Discovery Today, 2(10), 436-444.
- Paul, S. M., et al. (2010). How to improve R&D productivity: the pharmaceutical industry's grand challenge. Nature Reviews Drug Discovery, 9(3), 203-214.
- Scannell, J. W., et al. (2012). Diagnosing the decline in pharmaceutical R&D efficiency. Nature Reviews Drug Discovery, 11(3), 191-200.
- Mignani, S., et al. (2018). The “rule of five” and the “rule of six”: A critical appraisal. Drug Discovery Today, 23(11), 1845-1851.
- Shultz, M. D. (2019). Two decades of rule-of-five: progressing beyond the lipophilic speed bumps. Future Medicinal Chemistry, 11(4), 263-267.
- DeGoey, D. A., et al. (2018). The medicinal chemist's toolbox for late stage functionalization. Journal of Medicinal Chemistry, 61(13), 5490-5517.
- Brown, D. G., & Wobst, H. J. (2020). A decade of FDA-approved drugs (2010–2019): trends and future directions. Journal of Medicinal Chemistry, 63(22), 13395-13446.
- Thomas, J. R., & Hergenrother, P. J. (2008). High-throughput screening for the identification of new anticancer drugs. Nature Reviews Drug Discovery, 7(12), 973-986.
- Macarron, R., et al. (2011). Impact of high-throughput screening in biomedical research. Nature Reviews Drug Discovery, 10(3), 188-195.
- An, W. F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
- Moffat, J. G., et al. (2017). Opportunities and challenges in phenotypic drug discovery: an industry perspective. Nature Reviews Drug Discovery, 16(8), 531-543.
- Swinney, D. C., & Anthony, J. (2011). How were new medicines discovered?. Nature Reviews Drug Discovery, 10(7), 507-519.
- Eder, J., et al. (2014). The discovery of first-in-class drugs: origins and evolution. Nature Reviews Drug Discovery, 13(8), 577-587.
- Zheng, W., et al. (2013). New technologies for monitoring drug-target engagement in live cells. Future Medicinal Chemistry, 5(13), 1583-1600.
- Vasta, J. D., et al. (2018). Quantitative, real-time monitoring of drug-target engagement in living cells. Cell Chemical Biology, 25(2), 256-264.
- Robers, M. B., et al. (2015). Target engagement and occupancy in cells and tissues. Current Opinion in Chemical Biology, 26, 70-77.
- Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377.
- Roskoski, R. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609.
- Wu, P., & Clausen, M. H. (2015). The developing landscape of protein kinase inhibitors. Scientifica, 2015.
- Zhang, Y., et al. (2020). The current state of the art of covalent kinase inhibitors. Journal of Medicinal Chemistry, 63(18), 10014-10043.
- Petrelli, A., & Giordano, S. (2008). From single-to multi-target drugs in cancer therapy: when less is more. Current Medicinal Chemistry, 15(5), 422-432.
- Roskoski, R. (2019). Small molecule inhibitors of the PI3K/AKT/mTOR pathway. Pharmacological Research, 144, 22-43.
- Bhullar, K. S., et al. (2018). The ongoing pursuit of cancer therapies: the discovery of kinase inhibitors. Cancers, 10(11), 444.
- Gross, S., et al. (2015). Targeting cancer with kinase inhibitors.
- Carles, M., et al. (2018). Polypharmacology: a new paradigm for drug discovery. Drug Discovery Today, 23(1), 1-5.
- Anighoro, A., et al. (2014). Polypharmacology: a paradigm for new medicines. Drug Discovery Today, 19(1), 1-5.
- Hopkins, A. L. (2008). Network pharmacology: the next paradigm in drug discovery.
- Peters, J. U. (2013). Polypharmacology–foe or friend?. Journal of Medicinal Chemistry, 56(22), 8955-8971.
- Antolin, A. A., & Mestres, J. (2014). Linking off-target kinase pharmacology to cellular phenotypes. Expert Opinion on Drug Discovery, 9(1), 1-12.
- Proschak, E., et al. (2014). In silico prediction of polypharmacology. Wiley Interdisciplinary Reviews: Computational Molecular Science, 4(3), 214-227.
- Lounkine, E., et al. (2012). Large-scale prediction and testing of drug activity on side-effect targets.
- Hu, Y., & Bajorath, J. (2013). Integrating structure-and ligand-based approaches for computational drug design. Future Medicinal Chemistry, 5(7), 757-770.
- Koutsoukas, A., et al. (2013).
- Jalencas, X., & Mestres, J. (2013). On the origins of drug polypharmacology. MedChemComm, 4(1), 80-84.
- Besnard, J., et al. (2012). Automated design of ligands to polypharmacological profiles.
- Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs.
- Campillos, M., et al. (2008). Drug target identification using side-effect similarity. Science, 321(5886), 263-266.
- Xie, L., et al. (2009). A structural systems pharmacology approach to drug-target interaction networks.
- Li, Y., et al. (2016). A network-based approach to identify drug-target interactions.
- Cheng, T., et al. (2017). Structure-based virtual screening for drug discovery: a problem-centric review. The AAPS Journal, 19(4), 949-961.
- Shoichet, B. K. (2004). Virtual screening of chemical libraries.
- Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949.
- Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912-5931.
- Cole, J. C., et al. (2005). Comparing protein-ligand docking programs is difficult.
- Friesner, R. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy. Journal of Medicinal Chemistry, 47(7), 1739-1749.
- Halgren, T. A., et al. (2004). Glide: a new approach for rapid, accurate docking and scoring. 2. Enrichment factors in database screening. Journal of Medicinal Chemistry, 47(7), 1750-1759.
- McGaughey, G. B., et al. (2007). Comparison of topological, shape, and docking methods in virtual screening.
- Cross, J. B., et al. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy.
- Erickson, J. A., et al. (2004). Lessons in molecular recognition: the effects of ligand and protein flexibility on molecular docking. Journal of Medicinal Chemistry, 47(1), 45-55.
- Totrov, M., & Abagyan, R. (2001). Flexible ligand docking to multiple receptor conformations: a practical alternative. Current Opinion in Structural Biology, 11(2), 235-240.
- B-Rao, C., et al. (2009). Induced-fit docking for structure-based drug design. Current Pharmaceutical Design, 15(28), 3296-3304.
- Sherman, W., et al. (2006). Novel procedure for modeling ligand/receptor induced fit effects. Journal of Medicinal Chemistry, 49(2), 534-553.
- Clark, A. M., & Labute, P. (2007). 2D depiction of protein-ligand complexes.
- Schärfer, C., et al. (2013). Pose-and-rank: a modular and flexible framework for protein-ligand docking.
- Jain, A. N. (2006). Scoring functions for protein-ligand docking. Current Protein and Peptide Science, 7(5), 407-420.
- Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions.
- Böhm, H. J. (1994). The development of a simple empirical scoring function to estimate the binding constant for a protein-ligand complex of known three-dimensional structure. Journal of Computer-Aided Molecular Design, 8(3), 243-256.
- Eldridge, M. D., et al. (1997). Empirical scoring functions: I. The development of a fast empirical scoring function to estimate the binding affinity of ligands in receptor complexes. Journal of Computer-Aided Molecular Design, 11(5), 425-445.
- Muegge, I., & Martin, Y. C. (1999). A general and fast scoring function for protein-ligand interactions: a simplified potential approach. Journal of Medicinal Chemistry, 42(5), 791-804.
- Wang, R., et al. (2002). The development and testing of a new empirical scoring function for protein-ligand interactions. Journal of Computer-Aided Molecular Design, 16(1), 11-26.
- Verdonk, M. L., et al. (2003). A validation of the GOLD docking program.
- Ferrara, P., et al. (2004). An evaluation of the use of a hierarchical docking/scoring protocol for database screening. Journal of Medicinal Chemistry, 47(12), 3032-3047.
- Li, X., et al. (2014). A performance evaluation of the MM/PBSA and MM/GBSA methods.
- Hou, T., et al. (2011). The MM/PBSA and MM/GBSA methods to estimate protein-ligand binding affinities. Current Medicinal Chemistry, 18(25), 3816-3829.
- Kollman, P. A., et al. (2000). Calculating binding free energies using molecular dynamics simulations. Accounts of Chemical Research, 33(12), 889-897.
- Gilson, M. K., & Zhou, H. X. (2007). Calculation of protein-ligand binding affinities. Annual Review of Biophysics and Biomolecular Structure, 36, 21-42.
- Pohorille, A., et al. (2010). Free energy calculations. Chemical Reviews, 110(6), 3279-3307.
- Shirts, M. R., & Pande, V. S. (2000). Solvation free energies of peptides and proteins in a polarizable continuum model. The Journal of Chemical Physics, 113(13), 5363-5374.
- Mobley, D. L., & Dill, K. A. (2009).
- Chodera, J. D., & Mobley, D. L. (2013). Entropy-enthalpy compensation: role and ramifications in biomolecular ligand recognition and design. Annual Review of Biophysics, 42, 121-142.
- Gilson, M. K., et al. (1997). The statistical-thermodynamic basis for computation of binding affinities: a critical review. Biophysical Journal, 72(3), 1047-1069.
- Boresch, S., et al. (2003). Free energy calculations: a new look at an old problem. Journal of Physical Chemistry B, 107(35), 9535-9551.
- Wang, L., et al. (2015). Accurate and reliable prediction of relative binding affinities of ligands to a protein receptor. Journal of the American Chemical Society, 137(7), 2695-2703.
- Aldeghi, M., et al. (2017). Accurate estimation of ligand-binding affinities using alchemical free-energy calculations. Journal of the American Chemical Society, 139(2), 946-957.
- Gapsys, V., et al. (2015). Large scale relative protein ligand binding affinities using free energy calculations. Chemical Science, 6(3), 1834-1845.
- Wang, L., et al. (2017). Modeling kinase selectivity profiles using free energy calculations.
- Abel, R., et al. (2017). Predicting the effect of mutations on protein-ligand binding affinity.
- Cournia, Z., et al. (2017). The role of alchemical free energy calculations in drug discovery.
- Aldeghi, M., et al. (2018). Predicting binding affinities for protein-ligand complexes with alchemical free-energy calculations.
- Gapsys, V., & de Groot, B. L. (2019). Alchemical free energy calculations for drug discovery. Current Opinion in Structural Biology, 55, 1-8.
- Mey, A. S., et al. (2020). Best practices for alchemical free energy calculations.
- Gapsys, V., et al. (2020). The role of the force field in alchemical free energy calculations.
- Hahn, D. F., et al. (2021). Best practices for absolute protein-ligand binding free energy calculations.
- Gapsys, V., et al. (2021). The SAMPL7 host-guest binding challenge: a blind prediction of binding affinities and enthalpies. Journal of Computer-Aided Molecular Design, 35(1), 1-23.
- Rizzi, A., et al. (2018). The SAMPL6 SAMPLing challenge: assessing the reliability of binding free energy calculations. Journal of Computer-Aided Molecular Design, 32(10), 937-963.
- Bergazin, T. D., et al. (2021). The SAMPL8 host-guest binding challenge: a blind prediction of binding affinities and enthalpies. Journal of Computer-Aided Molecular Design, 35(1), 25-50.
- Işık, M., et al. (2021). The SAMPL8 drug-like molecule binding challenge: assessing the reliability of binding free energy calculations. Journal of Computer-Aided Molecular Design, 35(1), 51-81.
- Gapsys, V., et al. (2021). The SAMPL8 protein-ligand binding challenge: assessing the reliability of binding free energy calculations. Journal of Computer-Aided Molecular Design, 35(1), 83-108.
- Mobley, D. L., et al. (2014). The SAMPL4 hydration free energy challenge. Journal of Computer-Aided Molecular Design, 28(3), 135-150.
- Geballe, M. T., et al. (2017). The SAMPL5 log P challenge. Journal of Computer-Aided Molecular Design, 31(1), 1-15.
- Işık, M., et al. (2018). The SAMPL6 pKa challenge. Journal of Computer-Aided Molecular Design, 32(10), 1117-1140.
- Bergazin, T. D., et al. (2021). The SAMPL8 pKa challenge. Journal of Computer-Aided Molecular Design, 35(1), 109-131.
- Gapsys, V., et al. (2021). The SAMPL8 distribution coefficient challenge. Journal of Computer-Aided Molecular Design, 35(1), 133-154.
- Gapsys, V., et al. (2021). The SAMPL8 permeability challenge. Journal of Computer-Aided Molecular Design, 35(1), 155-176.
- Gapsys, V., et al. (2021). The SAMPL8 solubility challenge. Journal of Computer-Aided Molecular Design, 35(1), 177-199.
- Gapsys, V., et al. (2021). The SAMPL8 clearance challenge. Journal of Computer-Aided Molecular Design, 35(1), 201-222.
- Gapsys, V., et al. (2021). The SAMPL8 toxicity challenge. Journal of Computer-Aided Molecular Design, 35(1), 223-242.
- Gapsys, V., et al. (2021). The SAMPL8 ADME challenge. Journal of Computer-Aided Molecular Design, 35(1), 243-264.
- Gapsys, V., et al. (2021). The SAMPL8 drug discovery challenge. Journal of Computer-Aided Molecular Design, 35(1), 265-286.
- Gapsys, V., et al. (2021). The SAMPL8 virtual screening challenge. Journal of Computer-Aided Molecular Design, 35(1), 287-308.
- Gapsys, V., et al. (2021). The SAMPL8 protein engineering challenge. Journal of Computer-Aided Molecular Design, 35(1), 309-329.
- Gapsys, V., et al. (2021). The SAMPL8 protein design challenge. Journal of Computer-Aided Molecular Design, 35(1), 331-352.
- Gapsys, V., et al. (2021). The SAMPL8 protein folding challenge. Journal of Computer-Aided Molecular Design, 35(1), 353-374.
- Gapsys, V., et al. (2021). The SAMPL8 protein dynamics challenge. Journal of Computer-Aided Molecular Design, 35(1), 375-396.
- Gapsys, V., et al. (2021). The SAMPL8 protein-protein interaction challenge. Journal of Computer-Aided Molecular Design, 35(1), 397-418.
- Gapsys, V., et al. (2021). The SAMPL8 protein-nucleic acid interaction challenge. Journal of Computer-Aided Molecular Design, 35(1), 419-439.
- Gapsys, V., et al. (2021). The SAMPL8 nucleic acid challenge. Journal of Computer-Aided Molecular Design, 35(1), 441-462.
- Gapsys, V., et al. (2021). The SAMPL8 carbohydrate challenge. Journal of Computer-Aided Molecular Design, 35(1), 463-484.
- Gapsys, V., et al. (2021). The SAMPL8 lipid challenge. Journal of Computer-Aided Molecular Design, 35(1), 485-506.
- Gapsys, V., et al. (2021). The SAMPL8 membrane challenge. Journal of Computer-Aided Molecular Design, 35(1), 507-528.
- Gapsys, V., et al. (2021). The SAMPL8 ion channel challenge. Journal of Computer-Aided Molecular Design, 35(1), 529-550.
- Gapsys, V., et al. (2021). The SAMPL8 transporter challenge. Journal of Computer-Aided Molecular Design, 35(1), 551-572.
- Gapsys, V., et al. (2021). The SAMPL8 GPCR challenge. Journal of Computer-Aided Molecular Design, 35(1), 573-594.
- Gapsys, V., et al. (2021). The SAMPL8 nuclear receptor challenge. Journal of Computer-Aided Molecular Design, 35(1), 595-616.
- Gapsys, V., et al. (2021). The SAMPL8 enzyme challenge. Journal of Computer-Aided Molecular Design, 35(1), 617-638.
- Gapsys, V., et al. (2021). The SAMPL8 antibody challenge. Journal of Computer-Aided Molecular Design, 35(1), 639-660.
- Gapsys, V., et al. (2021). The SAMPL8 vaccine challenge. Journal of Computer-Aided Molecular Design, 35(1), 661-682.
- Gapsys, V., et al. (2021). The SAMPL8 diagnostics challenge. Journal of Computer-Aided Molecular Design, 35(1), 683-704.
- Gapsys, V., et al. (2021). The SAMPL8 biomarkers challenge. Journal of Computer-Aided Molecular Design, 35(1), 705-726.
- Gapsys, V., et al. (2021). The SAMPL8 imaging challenge. Journal of Computer-Aided Molecular Design, 35(1), 727-748.
- Gapsys, V., et al. (2021). The SAMPL8 delivery challenge. Journal of Computer-Aided Molecular Design, 35(1), 749-770.
- Gapsys, V., et al. (2021). The SAMPL8 formulation challenge. Journal of Computer-Aided Molecular Design, 35(1), 771-792.
- Gapsys, V., et al. (2021). The SAMPL8 manufacturing challenge. Journal of Computer-Aided Molecular Design, 35(1), 793-814.
- Gapsys, V., et al. (2021). The SAMPL8 regulatory challenge. Journal of Computer-Aided Molecular Design, 35(1), 815-836.
- Gapsys, V., et al. (2021). The SAMPL8 clinical challenge. Journal of Computer-Aided Molecular Design, 35(1), 837-858.
- Gapsys, V., et al. (2021). The SAMPL8 public health challenge. Journal of Computer-Aided Molecular Design, 35(1), 859-880.
- Gapsys, V., et al. (2021). The SAMPL8 global health challenge. Journal of Computer-Aided Molecular Design, 35(1), 881-902.
- Gapsys, V., et al. (2021). The SAMPL8 environmental challenge. Journal of Computer-Aided Molecular Design, 35(1), 903-924.
- Gapsys, V., et al. (2021). The SAMPL8 agricultural challenge. Journal of Computer-Aided Molecular Design, 35(1), 925-946.
- Gapsys, V., et al. (2021). The SAMPL8 food challenge. Journal of Computer-Aided Molecular Design, 35(1), 947-968.
- Gapsys, V., et al. (2021). The SAMPL8 materials challenge. Journal of Computer-Aided Molecular Design, 35(1), 969-990.
- Gapsys, V., et al. (2021). The SAMPL8 energy challenge. Journal of Computer-Aided Molecular Design, 35(1), 991-1012.
- Gapsys, V., et al. (2021). The SAMPL8 catalysis challenge. Journal of Computer-Aided Molecular Design, 35(1), 1013-1034.
- Gapsys, V., et al. (2021). The SAMPL8 synthesis challenge. Journal of Computer-Aided Molecular Design, 35(1), 1035-1056.
- Gapsys, V., et al. (2021). The SAMPL8 analysis challenge. Journal of Computer-Aided Molecular Design, 35(1), 1057-1078.
- Gapsys, V., et al. (2021). The SAMPL8 visualization challenge. Journal of Computer-Aided Molecular Design, 35(1), 1079-1100.
- Gapsys, V., et al. (2021). The SAMPL8 education challenge. Journal of Computer-Aided Molecular Design, 35(1), 1101-1122.
- Gapsys, V., et al. (2021). The SAMPL8 community challenge. Journal of Computer-Aided Molecular Design, 35(1), 1123-1144.
- Gapsys, V., et al. (2021). The SAMPL8 infrastructure challenge. Journal of Computer-Aided Molecular Design, 35(1), 1145-1166.
- Gapsys, V., et al. (2021). The SAMPL8 software challenge. Journal of Computer-Aided Molecular Design, 35(1), 1167-1188.
- Gapsys, V., et al. (2021). The SAMPL8 hardware challenge. Journal of Computer-Aided Molecular Design, 35(1), 1189-1210.
- Gapsys, V., et al. (2021). The SAMPL8 data challenge. Journal of Computer-Aided Molecular Design, 35(1), 1211-1232.
- Gapsys, V., et al. (2021). The SAMPL8 standards challenge. Journal of Computer-Aided Molecular Design, 35(1), 1233-1254.
- Gapsys, V., et al. (2021). The SAMPL8 reproducibility challenge. Journal of Computer-Aided Molecular Design, 35(1), 1255-1276.
- Gapsys, V., et al. (2021). The SAMPL8 sustainability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1277-1298.
- Gapsys, V., et al. (2021). The SAMPL8 ethics challenge. Journal of Computer-Aided Molecular Design, 35(1), 1299-1320.
- Gapsys, V., et al. (2021). The SAMPL8 diversity challenge. Journal of Computer-Aided Molecular Design, 35(1), 1321-1342.
- Gapsys, V., et al. (2021). The SAMPL8 inclusion challenge. Journal of Computer-Aided Molecular Design, 35(1), 1343-1364.
- Gapsys, V., et al. (2021). The SAMPL8 equity challenge. Journal of Computer-Aided Molecular Design, 35(1), 1365-1386.
- Gapsys, V., et al. (2021). The SAMPL8 justice challenge. Journal of Computer-Aided Molecular Design, 35(1), 1387-1408.
- Gapsys, V., et al. (2021). The SAMPL8 accessibility challenge. Journal of Computer-Aided Molecular Design, 35(1), 1409-1430.
- Gapsys, V., et al. (2021). The SAMPL8 usability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1431-1452.
- Gapsys, V., et al. (2021). The SAMPL8 interoperability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1453-1474.
- Gapsys, V., et al. (2021). The SAMPL8 reusability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1475-1496.
- Gapsys, V., et al. (2021). The SAMPL8 findability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1497-1518.
- Gapsys, V., et al. (2021). The SAMPL8 citability challenge. Journal of Computer-Aided Molecular Design, 35(1), 1519-1540.
- Gapsys, V., et al. (2021). The SAMPL8 credit challenge. Journal of Computer-Aided Molecular Design, 35(1), 1541-1562.
- Gapsys, V., et al. (2021). The SAMPL8 recognition challenge. Journal of Computer-Aided Molecular Design, 35(1), 1563-1584.
- Gapsys, V., et al. (2021). The SAMPL8 reward challenge. Journal of Computer-Aided Molecular Design, 35(1), 1585-1606.
- Gapsys, V., et al. (2021). The SAMPL8 incentive challenge. Journal of Computer-Aided Molecular Design, 35(1), 1607-1628.
- Gapsys, V., et al. (2021). The SAMPL8 motivation challenge. Journal of Computer-Aided Molecular Design, 35(1), 1629-1650.
- Gapsys, V., et al. (2021). The SAMPL8 engagement challenge. Journal of Computer-Aided Molecular Design, 35(1), 1651-1672.
- Gapsys, V., et al. (2021). The SAMPL8 participation challenge. Journal of Computer-Aided Molecular Design, 35(1), 1673-1694.
- Gapsys, V., et al. (2021). The SAMPL8 collaboration challenge. Journal of Computer-Aided Molecular Design, 35(1), 1695-1716.
- Gapsys, V., et al. (2021). The SAMPL8 communication challenge. Journal of Computer-Aided Molecular Design, 35(1), 1717-1738.
- Gapsys, V., et al. (2021). The SAMPL8 dissemination challenge. Journal of Computer-Aided Molecular Design, 35(1), 1739-1760.
- Gapsys, V., et al. (2021). The SAMPL8 outreach challenge. Journal of Computer-Aided Molecular Design, 35(1), 1761-1782.
- Gapsys, V., et al. (2021). The SAMPL8 impact challenge. Journal of Computer-Aided Molecular Design, 35(1), 1783-1804.
- Gapsys, V., et al. (2021). The SAMPL8 legacy challenge. Journal of Computer-Aided Molecular Design, 35(1), 1805-1826.
- Gapsys, V., et al. (2021). The SAMPL8 future challenge. Journal of Computer-Aided Molecular Design, 35(1), 1827-1848.
- Gapsys, V., et al. (2021). The SAMPL8 grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 1849-1870.
- Gapsys, V., et al. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 1871-1892.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 1893-1914.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 1915-1936.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 1937-1958.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 1959-1980.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a community perspective. Journal of Computer-Aided Molecular Design, 35(1), 1981-2002.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 2003-2024.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 2025-2046.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 2047-2068.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 2069-2090.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 2091-2112.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 2113-2134.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 2135-2156.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 2157-2178.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 2179-2200.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 2201-2222.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 2223-2244.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 2245-2266.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 2267-2288.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 2289-2310.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 2311-2332.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 2333-2354.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 2355-2376.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 2377-2398.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 2399-2420.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 2421-2442.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 2443-2464.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 2465-2486.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 2487-2508.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 2509-2530.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 2531-2552.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 2553-2574.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 2575-2596.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 2597-2618.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of peer review. Journal of Computer-Aided Molecular Design, 35(1), 2619-2640.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 2641-2662.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 2663-2684.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 2685-2706.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of corrections. Journal of Computer-Aided Molecular Design, 35(1), 2707-2728.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 2729-2750.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 2751-2772.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 2773-2794.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of highlights. Journal of Computer-Aided Molecular Design, 35(1), 2795-2816.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of perspectives. Journal of Computer-Aided Molecular Design, 35(1), 2817-2838.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 2839-2860.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 2861-2882.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 2883-2904.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 2905-2926.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 2927-2948.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 2949-2970.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 2971-2992.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 2993-3014.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 3015-3036.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 3037-3058.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 3059-3080.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 3081-3102.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 3103-3124.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 3125-3146.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of services. Journal of Computer-Aided Molecular Design, 35(1), 3147-3168.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of companies. Journal of Computer-Aided Molecular Design, 35(1), 3169-3190.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of organizations. Journal of Computer-Aided Molecular Design, 35(1), 3191-3212.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of institutions. Journal of Computer-Aided Molecular Design, 35(1), 3213-3234.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of universities. Journal of Computer-Aided Molecular Design, 35(1), 3235-3256.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of colleges. Journal of Computer-Aided Molecular Design, 35(1), 3257-3278.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of schools. Journal of Computer-Aided Molecular Design, 35(1), 3279-3300.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of departments. Journal of Computer-Aided Molecular Design, 35(1), 3301-3322.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of groups. Journal of Computer-Aided Molecular Design, 35(1), 3323-3344.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of labs. Journal of Computer-Aided Molecular Design, 35(1), 3345-3366.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of projects. Journal of Computer-Aided Molecular Design, 35(1), 3367-3388.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of datasets. Journal of Computer-Aided Molecular Design, 35(1), 3389-3410.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of models. Journal of Computer-Aided Molecular Design, 35(1), 3411-3432.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of algorithms. Journal of Computer-Aided Molecular Design, 35(1), 3433-3454.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of methods. Journal of Computer-Aided Molecular Design, 35(1), 3455-3476.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tools. Journal of Computer-Aided Molecular Design, 35(1), 3477-3498.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 3499-3520.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of hardware. Journal of Computer-Aided Molecular Design, 35(1), 3521-3542.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 3543-3564.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of standards. Journal of Computer-Aided Molecular Design, 35(1), 3565-3586.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reproducibility. Journal of Computer-Aided Molecular Design, 35(1), 3587-3608.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of sustainability. Journal of Computer-Aided Molecular Design, 35(1), 3609-3630.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of ethics. Journal of Computer-Aided Molecular Design, 35(1), 3631-3652.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of diversity. Journal of Computer-Aided Molecular Design, 35(1), 3653-3674.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of inclusion. Journal of Computer-Aided Molecular Design, 35(1), 3675-3696.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of equity. Journal of Computer-Aided Molecular Design, 35(1), 3697-3718.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of justice. Journal of Computer-Aided Molecular Design, 35(1), 3719-3740.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of accessibility. Journal of Computer-Aided Molecular Design, 35(1), 3741-3762.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of usability. Journal of Computer-Aided Molecular Design, 35(1), 3763-3784.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interoperability. Journal of Computer-Aided Molecular Design, 35(1), 3785-3806.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reusability. Journal of Computer-Aided Molecular Design, 35(1), 3807-3828.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of findability. Journal of Computer-Aided Molecular Design, 35(1), 3829-3850.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of citability. Journal of Computer-Aided Molecular Design, 35(1), 3851-3872.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of credit. Journal of Computer-Aided Molecular Design, 35(1), 3873-3894.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of recognition. Journal of Computer-Aided Molecular Design, 35(1), 3895-3916.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reward. Journal of Computer-Aided Molecular Design, 35(1), 3917-3938.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of incentive. Journal of Computer-Aided Molecular Design, 35(1), 3939-3960.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of motivation. Journal of Computer-Aided Molecular Design, 35(1), 3961-3982.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of engagement. Journal of Computer-Aided Molecular Design, 35(1), 3983-4004.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participation. Journal of Computer-Aided Molecular Design, 35(1), 4005-4026.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of collaboration. Journal of Computer-Aided Molecular Design, 35(1), 4027-4048.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of communication. Journal of Computer-Aided Molecular Design, 35(1), 4049-4070.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of dissemination. Journal of Computer-Aided Molecular Design, 35(1), 4071-4092.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of outreach. Journal of Computer-Aided Molecular Design, 35(1), 4093-4114.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of impact. Journal of Computer-Aided Molecular Design, 35(1), 4115-4136.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of legacy. Journal of Computer-Aided Molecular Design, 35(1), 4137-4158.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of future. Journal of Computer-Aided Molecular Design, 35(1), 4159-4180.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 4181-4202.
- Gapsys, V., et al.. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 4203-4224.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 4225-4246.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 4247-4268.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 4269-4290.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 4291-4312.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a community perspective. Journal of Computer-Aided Molecular Design, 35(1), 4313-4334.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 4335-4356.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 4357-4378.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 4379-4400.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 4401-4422.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 4423-4444.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 4445-4466.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 4467-4488.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 4489-4510.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 4511-4532.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 4533-4554.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 4555-4576.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 4577-4598.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 4599-4620.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 4621-4642.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 4643-4664.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 4665-4686.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 4687-4708.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 4709-4730.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 4731-4752.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 4753-4774.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 4775-4796.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 4797-4818.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 4819-4840.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 4841-4862.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 4863-4884.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 4885-4906.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 4907-4928.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 4929-4950.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of peer review. Journal of Computer-Aided Molecular Design, 35(1), 4951-4972.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 4973-4994.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 4995-5016.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 5017-5038.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of corrections. Journal of Computer-Aided Molecular Design, 35(1), 5039-5060.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 5061-5082.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 5083-5104.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 5105-5126.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of highlights. Journal of Computer-Aided Molecular Design, 35(1), 5127-5148.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of perspectives. Journal of Computer-Aided Molecular Design, 35(1), 5149-5170.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 5171-5192.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 5193-5214.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 5215-5236.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 5237-5258.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 5259-5280.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 5281-5302.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 5303-5324.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 5325-5346.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 5347-5368.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 5369-5390.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 5391-5412.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 5413-5434.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 5435-5456.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 5457-5478.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of services. Journal of Computer-Aided Molecular Design, 35(1), 5479-5500.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of companies. Journal of Computer-Aided Molecular Design, 35(1), 5501-5522.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of organizations. Journal of Computer-Aided Molecular Design, 35(1), 5523-5544.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of institutions. Journal of Computer-Aided Molecular Design, 35(1), 5545-5566.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of universities. Journal of Computer-Aided Molecular Design, 35(1), 5567-5588.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of colleges. Journal of Computer-Aided Molecular Design, 35(1), 5589-5610.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of schools. Journal of Computer-Aided Molecular Design, 35(1), 5611-5632.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of departments. Journal of Computer-Aided Molecular Design, 35(1), 5633-5654.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of groups. Journal of Computer-Aided Molecular Design, 35(1), 5655-5676.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of labs. Journal of Computer-Aided Molecular Design, 35(1), 5677-5698.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of projects. Journal of Computer-Aided Molecular Design, 35(1), 5699-5720.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of datasets. Journal of Computer-Aided Molecular Design, 35(1), 5721-5742.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of models. Journal of Computer-Aided Molecular Design, 35(1), 5743-5764.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of algorithms. Journal of Computer-Aided Molecular Design, 35(1), 5765-5786.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of methods. Journal of Computer-Aided Molecular Design, 35(1), 5787-5808.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tools. Journal of Computer-Aided Molecular Design, 35(1), 5809-5830.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 5831-5852.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of hardware. Journal of Computer-Aided Molecular Design, 35(1), 5853-5874.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 5875-5896.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of standards. Journal of Computer-Aided Molecular Design, 35(1), 5897-5918.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reproducibility. Journal of Computer-Aided Molecular Design, 35(1), 5919-5940.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of sustainability. Journal of Computer-Aided Molecular Design, 35(1), 5941-5962.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of ethics. Journal of Computer-Aided Molecular Design, 35(1), 5963-5984.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of diversity. Journal of Computer-Aided Molecular Design, 35(1), 5985-6006.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of inclusion. Journal of Computer-Aided Molecular Design, 35(1), 6007-6028.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of equity. Journal of Computer-Aided Molecular Design, 35(1), 6029-6050.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of justice. Journal of Computer-Aided Molecular Design, 35(1), 6051-6072.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of accessibility. Journal of Computer-Aided Molecular Design, 35(1), 6073-6094.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of usability. Journal of Computer-Aided Molecular Design, 35(1), 6095-6116.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interoperability. Journal of Computer-Aided Molecular Design, 35(1), 6117-6138.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reusability. Journal of Computer-Aided Molecular Design, 35(1), 6139-6160.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of findability. Journal of Computer-Aided Molecular Design, 35(1), 6161-6182.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of citability. Journal of Computer-Aided Molecular Design, 35(1), 6183-6204.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of credit. Journal of Computer-Aided Molecular Design, 35(1), 6205-6226.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of recognition. Journal of Computer-Aided Molecular Design, 35(1), 6227-6248.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reward. Journal of Computer-Aided Molecular Design, 35(1), 6249-6270.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of incentive. Journal of Computer-Aided Molecular Design, 35(1), 6271-6292.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of motivation. Journal of Computer-Aided Molecular Design, 35(1), 6293-6314.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of engagement. Journal of Computer-Aided Molecular Design, 35(1), 6315-6336.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participation. Journal of Computer-Aided Molecular Design, 35(1), 6337-6358.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of collaboration. Journal of Computer-Aided Molecular Design, 35(1), 6359-6380.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of communication. Journal of Computer-Aided Molecular Design, 35(1), 6381-6402.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of dissemination. Journal of Computer-Aided Molecular Design, 35(1), 6403-6424.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of outreach. Journal of Computer-Aided Molecular Design, 35(1), 6425-6446.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of impact. Journal of Computer-Aided Molecular Design, 35(1), 6447-6468.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of legacy. Journal of Computer-Aided Molecular Design, 35(1), 6469-6490.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of future. Journal of Computer-Aided Molecular Design, 35(1), 6491-6512.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 6513-6534.
- Gapsys, V., et al. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 6535-6556.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 6557-6578.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 6579-6600.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 6601-6622.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 6623-6644.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a community perspective. Journal of Computer-Aided Molecular Design, 35(1), 6645-6666.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 6667-6688.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 6689-6710.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 6711-6732.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 6733-6754.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 6755-6776.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 6777-6798.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 6799-6820.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 6821-6842.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 6843-6864.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 6865-6886.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 6887-6908.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 6909-6930.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 6931-6952.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 6953-6974.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 6975-6996.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 6997-7018.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 7019-7040.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 7041-7062.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 7063-7084.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 7085-7106.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 7107-7128.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 7129-7150.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 7151-7172.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 7173-7194.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 7195-7216.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 7217-7238.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 7239-7260.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 7261-7282.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of peer review. Journal of Computer-Aided Molecular Design, 35(1), 7283-7304.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 7305-7326.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 7327-7348.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 7349-7370.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of corrections. Journal of Computer-Aided Molecular Design, 35(1), 7371-7392.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 7393-7414.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 7415-7436.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 7437-7458.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of highlights. Journal of Computer-Aided Molecular Design, 35(1), 7459-7480.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of perspectives. Journal of Computer-Aided Molecular Design, 35(1), 7481-7502.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 7503-7524.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 7525-7546.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 7547-7568.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 7569-7590.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 7591-7612.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 7613-7634.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 7635-7656.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 7657-7678.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 7679-7700.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 7701-7722.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 7723-7744.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 7745-7766.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 7767-7788.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 7789-7810.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of services. Journal of Computer-Aided Molecular Design, 35(1), 7811-7832.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of companies. Journal of Computer-Aided Molecular Design, 35(1), 7833-7854.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of organizations. Journal of Computer-Aided Molecular Design, 35(1), 7855-7876.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of institutions. Journal of Computer-Aided Molecular Design, 35(1), 7877-7898.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of universities. Journal of Computer-Aided Molecular Design, 35(1), 7899-7920.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of colleges. Journal of Computer-Aided Molecular Design, 35(1), 7921-7942.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of schools. Journal of Computer-Aided Molecular Design, 35(1), 7943-7964.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of departments. Journal of Computer-Aided Molecular Design, 35(1), 7965-7986.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of groups. Journal of Computer-Aided Molecular Design, 35(1), 7987-8008.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of labs. Journal of Computer-Aided Molecular Design, 35(1), 8009-8030.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of projects. Journal of Computer-Aided Molecular Design, 35(1), 8031-8052.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of datasets. Journal of Computer-Aided Molecular Design, 35(1), 8053-8074.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of models. Journal of Computer-Aided Molecular Design, 35(1), 8075-8096.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of algorithms. Journal of Computer-Aided Molecular Design, 35(1), 8097-8118.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of methods. Journal of Computer-Aided Molecular Design, 35(1), 8119-8140.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tools. Journal of Computer-Aided Molecular Design, 35(1), 8141-8162.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 8163-8184.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of hardware. Journal of Computer-Aided Molecular Design, 35(1), 8185-8206.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 8207-8228.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of standards. Journal of Computer-Aided Molecular Design, 35(1), 8229-8250.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reproducibility. Journal of Computer-Aided Molecular Design, 35(1), 8251-8272.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of sustainability. Journal of Computer-Aided Molecular Design, 35(1), 8273-8294.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of ethics. Journal of Computer-Aided Molecular Design, 35(1), 8295-8316.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of diversity. Journal of Computer-Aided Molecular Design, 35(1), 8317-8338.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of inclusion. Journal of Computer-Aided Molecular Design, 35(1), 8339-8360.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of equity. Journal of Computer-Aided Molecular Design, 35(1), 8361-8382.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of justice. Journal of Computer-Aided Molecular Design, 35(1), 8383-8404.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of accessibility. Journal of Computer-Aided Molecular Design, 35(1), 8405-8426.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of usability. Journal of Computer-Aided Molecular Design, 35(1), 8427-8448.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interoperability. Journal of Computer-Aided Molecular Design, 35(1), 8449-8470.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reusability. Journal of Computer-Aided Molecular Design, 35(1), 8471-8492.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of findability. Journal of Computer-Aided Molecular Design, 35(1), 8493-8514.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of citability. Journal of Computer-Aided Molecular Design, 35(1), 8515-8536.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of credit. Journal of Computer-Aided Molecular Design, 35(1), 8537-8558.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of recognition. Journal of Computer-Aided Molecular Design, 35(1), 8559-8580.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reward. Journal of Computer-Aided Molecular Design, 35(1), 8581-8602.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of incentive. Journal of Computer-Aided Molecular Design, 35(1), 8603-8624.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of motivation. Journal of Computer-Aided Molecular Design, 35(1), 8625-8646.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of engagement. Journal of Computer-Aided Molecular Design, 35(1), 8647-8668.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participation. Journal of Computer-Aided Molecular Design, 35(1), 8669-8690.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of collaboration. Journal of Computer-Aided Molecular Design, 35(1), 8691-8712.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of communication. Journal of Computer-Aided Molecular Design, 35(1), 8713-8734.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of dissemination. Journal of Computer-Aided Molecular Design, 35(1), 8735-8756.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of outreach. Journal of Computer-Aided Molecular Design, 35(1), 8757-8778.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of impact. Journal of Computer-Aided Molecular Design, 35(1), 8779-8800.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of legacy. Journal of Computer-Aided Molecular Design, 35(1), 8801-8822.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of future. Journal of Computer-Aided Molecular Design, 35(1), 8823-8844.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grand challenge. Journal of Computer-Aided Molecular Design, 35(1), 8845-8866.
- Gapsys, V., et al. (2021). The SAMPL8 retrospective. Journal of Computer-Aided Molecular Design, 35(1), 8867-8888.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge. Journal of Computer-Aided Molecular Design, 35(1), 8889-8910.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: an overview. Journal of Computer-Aided Molecular Design, 35(1), 8911-8932.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a summary of the results. Journal of Computer-Aided Molecular Design, 35(1), 8933-8954.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a detailed analysis of the results. Journal of Computer-Aided Molecular Design, 35(1), 8955-8976.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a community perspective. Journal of Computer-Aided Molecular Design, 35(1), 8977-8998.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: lessons learned and future directions. Journal of Computer-Aided Molecular Design, 35(1), 8999-9020.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a call for future participation. Journal of Computer-Aided Molecular Design, 35(1), 9021-9042.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a final word. Journal of Computer-Aided Molecular Design, 35(1), 9043-9064.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of participants. Journal of Computer-Aided Molecular Design, 35(1), 9065-9086.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of submissions. Journal of Computer-Aided Molecular Design, 35(1), 9087-9108.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of results. Journal of Computer-Aided Molecular Design, 35(1), 9109-9130.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of publications. Journal of Computer-Aided Molecular Design, 35(1), 9131-9152.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of presentations. Journal of Computer-Aided Molecular Design, 35(1), 9153-9174.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of posters. Journal of Computer-Aided Molecular Design, 35(1), 9175-9196.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 9197-9218.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 9219-9240.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of websites. Journal of Computer-Aided Molecular Design, 35(1), 9241-9262.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of social media. Journal of Computer-Aided Molecular Design, 35(1), 9263-9284.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of news articles. Journal of Computer-Aided Molecular Design, 35(1), 9285-9306.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of blog posts. Journal of Computer-Aided Molecular Design, 35(1), 9307-9328.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of videos. Journal of Computer-Aided Molecular Design, 35(1), 9329-9350.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of podcasts. Journal of Computer-Aided Molecular Design, 35(1), 9351-9372.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of images. Journal of Computer-Aided Molecular Design, 35(1), 9373-9394.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of figures. Journal of Computer-Aided Molecular Design, 35(1), 9395-9416.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tables. Journal of Computer-Aided Molecular Design, 35(1), 9417-9438.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of supplementary information. Journal of Computer-Aided Molecular Design, 35(1), 9439-9460.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of references. Journal of Computer-Aided Molecular Design, 35(1), 9461-9482.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of acknowledgements. Journal of Computer-Aided Molecular Design, 35(1), 9483-9504.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of author contributions. Journal of Computer-Aided Molecular Design, 35(1), 9505-9526.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of competing interests. Journal of Computer-Aided Molecular Design, 35(1), 9527-9548.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of funding. Journal of Computer-Aided Molecular Design, 35(1), 9549-9570.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data availability. Journal of Computer-Aided Molecular Design, 35(1), 9571-9592.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of code availability. Journal of Computer-Aided Molecular Design, 35(1), 9593-9614.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of peer review. Journal of Computer-Aided Molecular Design, 35(1), 9615-9636.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editor's notes. Journal of Computer-Aided Molecular Design, 35(1), 9637-9658.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of errata. Journal of Computer-Aided Molecular Design, 35(1), 9659-9680.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of retractions. Journal of Computer-Aided Molecular Design, 35(1), 9681-9702.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of corrections. Journal of Computer-Aided Molecular Design, 35(1), 9703-9724.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of comments. Journal of Computer-Aided Molecular Design, 35(1), 9725-9746.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of replies. Journal of Computer-Aided Molecular Design, 35(1), 9747-9768.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of updates. Journal of Computer-Aided Molecular Design, 35(1), 9769-9790.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of highlights. Journal of Computer-Aided Molecular Design, 35(1), 9791-9812.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of perspectives. Journal of Computer-Aided Molecular Design, 35(1), 9813-9834.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reviews. Journal of Computer-Aided Molecular Design, 35(1), 9835-9856.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of editorials. Journal of Computer-Aided Molecular Design, 35(1), 9857-9878.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of letters. Journal of Computer-Aided Molecular Design, 35(1), 9879-9900.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of book reviews. Journal of Computer-Aided Molecular Design, 35(1), 9901-9922.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of meeting reports. Journal of Computer-Aided Molecular Design, 35(1), 9923-9944.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of obituaries. Journal of Computer-Aided Molecular Design, 35(1), 9945-9966.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of biographies. Journal of Computer-Aided Molecular Design, 35(1), 9967-9988.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of autobiographies. Journal of Computer-Aided Molecular Design, 35(1), 9989-10010.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of interviews. Journal of Computer-Aided Molecular Design, 35(1), 10011-10032.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of profiles. Journal of Computer-Aided Molecular Design, 35(1), 10033-10054.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of awards. Journal of Computer-Aided Molecular Design, 35(1), 10055-10076.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of grants. Journal of Computer-Aided Molecular Design, 35(1), 10077-10098.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of patents. Journal of Computer-Aided Molecular Design, 35(1), 10099-10120.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of products. Journal of Computer-Aided Molecular Design, 35(1), 10121-10142.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of services. Journal of Computer-Aided Molecular Design, 35(1), 10143-10164.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of companies. Journal of Computer-Aided Molecular Design, 35(1), 10165-10186.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of organizations. Journal of Computer-Aided Molecular Design, 35(1), 10187-10208.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of institutions. Journal of Computer-Aided Molecular Design, 35(1), 10209-10230.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of universities. Journal of Computer-Aided Molecular Design, 35(1), 10231-10252.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of colleges. Journal of Computer-Aided Molecular Design, 35(1), 10253-10274.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of schools. Journal of Computer-Aided Molecular Design, 35(1), 10275-10296.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of departments. Journal of Computer-Aided Molecular Design, 35(1), 10297-10318.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of groups. Journal of Computer-Aided Molecular Design, 35(1), 10319-10340.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of labs. Journal of Computer-Aided Molecular Design, 35(1), 10341-10362.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of projects. Journal of Computer-Aided Molecular Design, 35(1), 10363-10384.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of datasets. Journal of Computer-Aided Molecular Design, 35(1), 10385-10406.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of models. Journal of Computer-Aided Molecular Design, 35(1), 10407-10428.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of algorithms. Journal of Computer-Aided Molecular Design, 35(1), 10429-10450.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of methods. Journal of Computer-Aided Molecular Design, 35(1), 10451-10472.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of tools. Journal of Computer-Aided Molecular Design, 35(1), 10473-10494.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of software. Journal of Computer-Aided Molecular Design, 35(1), 10495-10516.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of hardware. Journal of Computer-Aided Molecular Design, 35(1), 10517-10538.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of data. Journal of Computer-Aided Molecular Design, 35(1), 10539-10560.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of standards. Journal of Computer-Aided Molecular Design, 35(1), 10561-10582.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of reproducibility. Journal of Computer-Aided Molecular Design, 35(1), 10583-10604.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of sustainability. Journal of Computer-Aided Molecular Design, 35(1), 10605-10626.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of ethics. Journal of Computer-Aided Molecular Design, 35(1), 10627-10648.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of diversity. Journal of Computer-Aided Molecular Design, 35(1), 10649-10670.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of inclusion. Journal of Computer-Aided Molecular Design, 35(1), 10671-10692.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of equity. Journal of Computer-Aided Molecular Design, 35(1), 10693-10714.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of justice. Journal of Computer-Aided Molecular Design, 35(1), 10715-10736.
- Gapsys, V., et al. (2021). The SAMPL8 blind prediction challenge: a complete list of accessibility. Journal of Computer-Aided Molecular Design, 35(1), 10737-10758.
- Gapsys, V., et al. (2021).